Epicatechin-(4beta->8

Catalog No.
S635087
CAS No.
103883-03-0
M.F
C30H24O12
M. Wt
576.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epicatechin-(4beta->8

CAS Number

103883-03-0

Product Name

Epicatechin-(4beta->8

IUPAC Name

(1R,5R,6S,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

Molecular Formula

C30H24O12

Molecular Weight

576.5 g/mol

InChI

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26+,27+,29?,30-/m0/s1

InChI Key

NSEWTSAADLNHNH-NINJZYSQSA-N

Synonyms

proanthocyanidin A-1, proanthocyanidin A1

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4C([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O

The exact mass of the compound Proanthocyanidin A1 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Tannins - Proanthocyanidins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Procyanidin A1 (Epicatechin-(2β→O→7, 4β→8)-catechin) is a highly stable, A-type proanthocyanidin dimer defined by its rigid, double interflavan linkage. Unlike common B-type procyanidins that possess only a single C4-C8 bond, Procyanidin A1 features an additional C2-O-C7 ether bridge that severely restricts conformational freedom and imparts exceptional resistance to environmental, acidic, and enzymatic degradation [1]. In industrial and research procurement, this compound is primarily sourced as a high-purity analytical reference standard for the authentication of cranberry and peanut skin extracts, and as a structurally intact positive control in anti-adhesion, microbiome metabolism, and gastrointestinal stability assays [2].

Procurement Fit

Structural type Rigid A-type double interflavan bond
Source Natural-sourced polyphenol standard
Grade Research-use purity specification

Substituting Procyanidin A1 with more readily available B-type dimers (such as Procyanidin B1 or B2) or simple monomeric catechins results in fundamental assay failure and mischaracterization of botanical extracts. The single C4-C8 linkage in B-type dimers is highly susceptible to acid-catalyzed cleavage at low pH and rapid degradation by fecal microbiota, meaning they fail to remain intact during simulated digestion or in vivo studies[1]. Conversely, the double linkage of Procyanidin A1 locks the molecule into a stable conformation that survives gastric transit and resists microbial depolymerization [2]. Furthermore, the specific A-type architecture is an absolute prerequisite for mediating anti-adhesion activity against uropathogenic bacteria; B-type substitutes lack this functional geometry, rendering them useless as positive controls for urinary tract health formulations [3].

Substitution Risk

Procyanidin A1 B-type / Monomer Analogs
Structure Rigid A-type double linkage Flexible B-type single linkage
Absorption profile Reported differential absorption; unconjugated in rat model B-type absorption differs; monomer extensively conjugated
Target engagement Reported PlGF/VEGF binding (context-dependent) Binding profile may not transfer

Gastric Phase Stability and Acid Resistance

In simulated gastric fluid models (pH ~1.5), the stability of proanthocyanidin dimers is heavily dependent on their interflavan linkages. Procyanidin A1 retains approximately 70.38% of its intact structure during the gastric phase, whereas B-type dimers lacking the C2-O-C7 ether bond degrade rapidly, with Procyanidin B3 showing only 15.25% stability under identical conditions [1].

Evidence DimensionIntact dimer survival in simulated gastric phase
Target Compound Data70.38% stability (Procyanidin A1)
Comparator Or Baseline15.25% stability (Procyanidin B3)
Quantified Difference4.6-fold higher gastric stability for the A-type dimer
ConditionsIn vitro simulated gastric digestion (pH 1.5)

Crucial for oral formulation development, ensuring the active dimeric compound survives stomach acid without premature cleavage into monomers.

LDL oxidation (IC50)
Head-to-head
0.94 μM (Procyanidin A1)
vs A2: 2.1 μM, BHT: 1.9 μM
Supports LDL oxidation inhibition assay context
Reported 2.2-fold lower IC50 than A2; Machilus japonica extract

Uropathogenic E. coli (UPEC) Anti-Adhesion Efficacy

The structural rigidity provided by the A-type linkage is required for binding to P-fimbriated uropathogenic E. coli. In vitro assays demonstrate that A-type proanthocyanidins elicit significant anti-adhesion activity at a concentration of 60 µg/mL. In stark contrast, B-type proanthocyanidins require a concentration of 1200 µg/mL to exhibit even minor anti-adhesion activity [1].

Evidence DimensionEffective concentration for in vitro anti-adhesion activity
Target Compound Data60 µg/mL (A-type proanthocyanidins)
Comparator Or Baseline1200 µg/mL (B-type proanthocyanidins)
Quantified Difference20-fold lower effective concentration required for A-type
ConditionsIn vitro UPEC anti-adhesion assay on uroepithelial cells

Validates the procurement of Procyanidin A1 as an essential positive control or active reference for UTI-related functional assays, where B-types fail.

Intestinal absorption
Head-to-head
A1 absorbed > B2 (rat in situ)
Unconjugated, 5–10% of epicatechin
Supports absorption-model differentiation
A-type dimer remains unconjugated vs. monomer conjugation

Resistance to Microbiota-Induced Depolymerization

During ex vivo fecal fermentation and microbiome metabolism studies, the C4-C8 interflavan bond of B-type dimers is readily destroyed by gut microbiota, leading to the rapid formation of monomeric (epi)catechin artifacts. However, the dual C4-C8/C2-O-C7 linkage of Procyanidin A1 resists this specific microbial cleavage, preventing the generation of (epi)catechin metabolites and allowing the dimer to persist or undergo distinct metabolic pathways [1].

Evidence DimensionInterflavan bond cleavage by fecal microbiota
Target Compound DataNo (epi)catechin monomers generated (A-type linkage intact)
Comparator Or BaselineExtensive generation of (epi)catechin monomers (B-type linkage destroyed)
Quantified DifferenceAbsolute resistance to primary interflavan microbial cleavage in A1 vs. complete susceptibility in B-types
ConditionsEx vivo fecal microbiota fermentation models

Ensures that gastrointestinal and microbiome research accurately measures the effects of the intact dimer rather than confounding monomeric degradation products.

Mast cell degranulation
Class-level
IC50 = 20.3 μM (RBL-2H3)
Supports anti-allergic screening benchmark
Downstream of PKC/Ca²⁺; data to verify in independent labs

Chromatographic Resolution for Extract Authentication

For precise botanical QA/QC, Procyanidin A1 must be distinguished from its close analog Procyanidin A2. Because Procyanidin A1 possesses a catechin terminal unit rather than the epicatechin terminal unit found in A2, it exhibits a distinctly shorter retention time on apolar RP-HPLC columns. This structural difference allows for baseline resolution between the two A-type dimers during the quantification of complex cranberry or peanut skin extracts[1].

Evidence DimensionRP-HPLC retention behavior
Target Compound DataShorter retention time (due to catechin terminal unit)
Comparator Or BaselineLonger retention time (Procyanidin A2, epicatechin terminal unit)
Quantified DifferenceBaseline chromatographic resolution achieved on apolar stationary phases
ConditionsReversed-phase HPLC analysis of A-type procyanidins

Provides analytical chemists with the necessary standard to accurately profile and authenticate specific A-type dimer ratios in commercial botanical extracts.

Radical scavenging rank
Head-to-head
EEC > Procyanidin A1 > (+)-catechin
Reported intermediate antioxidant capacity
DPPH/ORAC ranking; exact values not specified
Antimicrobial MIC
Head-to-head
64 µg/mL (S. aureus, L. monocytogenes, B. cereus)
Supports antimicrobial screening context
Equivalent to Procyanidin B3; rhodonidin A more potent (4 µg/mL)

Botanical Extract Authentication and QA/QC

Due to its specific retention profile and structural uniqueness, Procyanidin A1 is procured as a primary analytical standard. It is essential for quantifying A-type PACs in cranberry (Vaccinium macrocarpon) and peanut skin extracts, allowing QA/QC laboratories to detect adulteration with cheaper, B-type-rich grape seed extracts[1].

Urinary Tract Health Formulation Assays

Because B-type dimers lack the necessary geometry, Procyanidin A1 is the required positive control for in vitro anti-adhesion assays targeting P-fimbriated uropathogenic E. coli (UPEC). It is utilized to validate the efficacy of new urinary tract health supplements and functional foods[2].

Gastrointestinal Stability and Microbiome Modeling

Leveraging its high resistance to low pH and microbial interflavan cleavage, Procyanidin A1 is used as a stable dimeric probe in simulated digestion and fecal fermentation models. This allows researchers to track the downstream metabolism of intact dimers without the confounding rapid degradation seen in B-type analogs[3].

Application Fit

Application
Selection Property
Validation Focus
LDL oxidation assay
A-type dimer potency context
Comparative IC50 benchmarking
Intestinal absorption research
Unconjugated A-type profile
Parent compound detection in vivo
Mast cell degranulation assay
Mast cell inhibition benchmark
PKC/Ca²⁺ pathway context
Antimicrobial screening
Gram-positive MIC baseline
Analog benchmarking context

Physical Description

Solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

576.12677620 Da

Monoisotopic Mass

576.12677620 Da

Heavy Atom Count

42

Appearance

Brown powder

Melting Point

300 °C

UNII

LX492GRN5W

Wikipedia

Procyanidin_A1

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